(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid
Description
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (hereafter referred to as the parent compound) is a bicyclic carboxamide with a rigid azabicyclo scaffold. Its trifluoroacetic acid (TFA) salt form is commonly used in pharmaceutical synthesis, particularly as an intermediate in the production of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The TFA counterion aids in purification and stabilization during synthesis. Key properties include:
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLFTRMIBAQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from 2-Aminomethylcyclopropyl-1,1-dialkyl Acetal (Classical Route)
A patented process describes the synthesis starting from cis 2-aminomethylcyclopropyl-1,1-dialkyl acetal which undergoes a series of transformations to yield the bicyclic acid, which can be converted to the carboxamide and subsequently to its trifluoroacetic acid salt.
- Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate to 2-cyanocyclopropyl carboxylic acid.
- Conversion to acid chloride using oxalyl chloride.
- Reduction to 2-aminomethylcyclopropyl-1,1-dialkyl acetal.
- Cyclization with potassium cyanide and methanesulfonic acid to form 3-azabicyclo[3.1.0]hexane-2-carbonitrile.
- Hydrolysis and acid treatment to yield cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
- Conversion to carboxamide and trifluoroacetic acid salt by standard acid-base reactions.
This method is noted for its ability to produce the compound with confirmed stereochemistry and purity through fractional crystallization or ion exchange chromatography.
Coupling with Protected Hydroxyadamantane Derivatives
Another efficient route involves coupling the bicyclic amide with protected hydroxyadamantane derivatives, followed by dehydration and deprotection steps.
- Preparation of tert-butyl (S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetate derivatives.
- Coupling with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBt).
- Dehydration using trifluoroacetic anhydride (TFAA) and pyridine to form cyano derivatives.
- Hydrolysis and deprotection with aqueous sodium hydroxide and potassium carbonate.
- Final acid treatment (e.g., hydrochloric acid) to yield the target compound as trifluoroacetic acid salt.
This telescopic process provides good yields and maintains stereochemical fidelity but requires careful control of reaction conditions to minimize racemization.
Alternative Dehydration and Coupling Methods
Several synthetic routes have been compared, highlighting the use of different activating agents and bases:
| Route | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Route 1 (Mixed Anhydride) | Formation of mixed anhydride from 3-hydroxyadamantane-Boc-S-glycine, then coupling | Mild conditions | Use of methanesulfonyl chloride poses safety risks |
| Route 2 (Trifluoroacetic Anhydride) | Coupling followed by dehydration with trifluoroacetic anhydride | Effective dehydration | Longer reaction times cause racemization, lower purity |
| Route 3 (Active Ester) | Preparation of active ester followed by coupling | Mild reaction conditions | Lower conversion rates affect purity |
| Route 4 (1-Propanephosphonic Acid Cyclic Anhydride) | Use of T3P as coupling and dehydration agent | Efficient, less hazardous | Requires precise control of conditions |
The choice of route depends on balancing yield, purity, safety, and scalability.
Process Parameters and Conditions
Research Findings and Optimization Insights
- The methanesulfonic acid salt of the bicyclic amide is a useful intermediate that improves solubility and reactivity in coupling reactions.
- Dehydration with trifluoroacetic anhydride is a common step but must be carefully timed to avoid racemization and impurity formation.
- Use of coupling agents like EDC.HCl and additives such as HOBt enhances yield and stereochemical control.
- Alternative coupling agents like T3P offer safer and more efficient dehydration and coupling but require optimization for scale-up.
- Purification techniques including fractional crystallization and ion-exchange chromatography are essential to isolate stereochemically pure products.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
The compound has been investigated for its role as a pharmacophore in drug design. Its bicyclic structure contributes to its ability to interact with biological targets, making it a candidate for developing novel therapeutics.
- Case Study: Analgesic Properties
A study demonstrated that derivatives of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide exhibited analgesic effects comparable to established pain relievers. The mechanism was attributed to modulation of pain pathways through opioid receptors.
2. Neurological Disorders:
Research indicates that this compound may have neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Data Table: Neuroprotective Effects
Material Science
1. Polymer Synthesis:
The compound is utilized in synthesizing advanced polymers with specific mechanical properties and thermal stability. Its unique chemical structure allows for the incorporation into polymer matrices.
- Case Study: High-Performance Polymers
A recent study explored the incorporation of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide into polycarbonate matrices to enhance impact resistance and thermal properties.
2. Coatings and Adhesives:
Due to its chemical stability and adhesion properties, this compound is being researched for use in coatings that require durability under harsh conditions.
Biochemical Research
1. Enzyme Inhibition Studies:
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways, providing insights into its role in regulating biochemical processes.
- Data Table: Enzyme Inhibition Activity
2. Drug Delivery Systems:
Research is ongoing into using this compound in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of trifluoroacetic acid enhances its binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Salts and Counterions
The parent compound is often paired with different counterions to optimize solubility, stability, and reactivity. Key examples include:
Key Differences :
- Solubility: The TFA salt is highly soluble in polar solvents like hexafluoroisopropanol (HFIP), facilitating reactions in non-aqueous media . The hydrochloride salt is preferred for aqueous-phase reactions .
- Stability : Methanesulfonate salts exhibit superior crystallinity, aiding in purification .
- Pharmaceutical Role : The hydrochloride salt is a direct precursor to saxagliptin’s active form, while the TFA salt is often a byproduct or intermediate .
Structural Analogs in Drug Development
Several derivatives of the parent compound are used in drug discovery:
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
- Role : Intermediate in saxagliptin synthesis.
- Key Feature : Incorporates a 3-hydroxyadamantyl group, enhancing DPP-4 binding affinity .

- Synthesis : Formed via condensation with Boc-protected adamantyl-glycine derivatives .
(1R,2S,5S)-N-{(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Physicochemical Properties
Notes:
- The trifluoroacetate’s higher molecular weight reflects the TFA counterion’s contribution.
- LogP and polar surface area (PSA) remain consistent across salts, as these properties are intrinsic to the parent structure.
Research Findings and Pharmacological Relevance
- Saxagliptin Synthesis : The hydrochloride and methanesulfonate salts are critical intermediates, with the latter enabling efficient coupling via EDC/HOBt chemistry .
- Stability Studies : The TFA salt is prone to forming impurities under basic conditions, necessitating careful purification .
- Biological Activity : Derivatives with adamantyl groups (e.g., ) show enhanced target affinity due to hydrophobic interactions with DPP-4 .
Q & A
Q. Optimization Strategies :
Q. Table 1: Common Synthetic Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | TFA, DCC, or strong bases | Bicyclohexane core formation |
| Deprotection | HCl in dioxane | Remove Boc groups |
| Salt Formation | Trifluoroacetic acid | Stabilize final product |
How does the stereochemistry of the bicyclohexane core influence the biological activity of DPP-IV inhibitors?
Advanced Research Focus
The (1S,3S,5S) configuration is critical for binding to the DPP-IV enzyme’s active site:
- Stereospecific Interactions : The rigid bicyclic structure aligns with hydrophobic pockets in DPP-IV, enhancing affinity .
- Enantiomer Comparison : The (1R,3R,5R) enantiomer shows 10-fold lower inhibitory activity in vitro .
- Computational Modeling : Molecular docking reveals hydrogen bonding between the carboxamide group and DPP-IV residues (e.g., Tyr547) .
Q. Methodological Insight :
- X-ray Crystallography : Resolve enzyme-ligand complexes to map binding interactions .
- SAR Studies : Modify substituents (e.g., trifluoroacetate vs. hydrochloride salts) to assess activity changes .
What analytical techniques are recommended for characterizing purity and structure?
Q. Basic Research Focus
Q. Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O (free base) | |
| Melting Point | >192°C (decomposition) | |
| Solubility | Slightly soluble in DMSO, water |
What in vitro/in vivo models evaluate this compound’s efficacy as a DPP-IV inhibitor?
Q. Advanced Research Focus
- In Vitro :
- In Vivo :
How do computational models explain the compound’s binding affinity with DPP-IV?
Q. Advanced Research Focus
- Molecular Dynamics Simulations : Predict conformational stability of the enzyme-ligand complex .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions (e.g., hydrophobic vs. hydrogen-bonding interactions) .
- Docking Software : AutoDock Vina or Schrödinger Suite identifies optimal binding poses .
Key Finding : The trifluoroacetate group enhances solubility without compromising affinity, unlike bulkier counterions .
What are common reaction by-products and mitigation strategies?
Q. Basic Research Focus
- By-Products :
- Mitigation :
Q. Table 3: Common By-Products
| By-Product | Cause | Remediation |
|---|---|---|
| (1R,3S,5S)-isomer | Poor chiral resolution | Chiral HPLC separation |
| Oxidized derivative | Exposure to air/moisture | Strict inert conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

